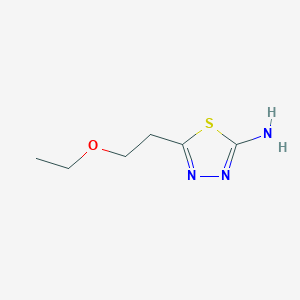

5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-2-10-4-3-5-8-9-6(7)11-5/h2-4H2,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEYSFBTZPXVQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365819 |

Source

|

| Record name | 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299936-83-7 |

Source

|

| Record name | 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine: Structure, Synthesis, and Characterization

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a foundational heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its structural properties, particularly its role as a bioisostere of pyrimidine, grant it the ability to modulate biological systems, often by interfering with nucleic acid replication processes.[1] This five-membered aromatic ring containing sulfur and nitrogen atoms is a key pharmacophore in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]

This technical guide provides a comprehensive overview of a specific derivative, 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine. We will delve into its core chemical structure, propose a robust synthetic pathway based on established methodologies, detail the necessary protocols for its analytical characterization, and discuss its potential applications as a building block in modern drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising molecular entity.

Molecular Structure and Chemical Properties

The functionality and potential of this compound are intrinsically linked to its unique structural arrangement. Understanding its fundamental properties is the first step in leveraging its potential.

Chemical Identification

A clear and unambiguous identification is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₁N₃OS |

| Molecular Weight | 173.24 g/mol |

| SMILES | CCOCCC1=NN=C(S1)N |

| CAS Number | Not explicitly registered; related structures exist. |

Structural Elucidation

The molecule is composed of three key functional regions:

-

The 1,3,4-Thiadiazole Core : This aromatic heterocycle is the cornerstone of the molecule's chemical personality and biological activity. The presence of the =N-C-S moiety is often cited as crucial for its biological effects.[6]

-

The 2-Amino Group (-NH₂) : This primary amine is a critical functional handle. It acts as a hydrogen bond donor and can be readily derivatized to form amides, sulfonamides, or Schiff bases, allowing for extensive structure-activity relationship (SAR) studies.[7]

-

The 5-(2-Ethoxyethyl) Side Chain : This flexible, ether-containing side chain significantly influences the molecule's physicochemical properties, such as lipophilicity and solubility. This, in turn, affects its pharmacokinetic profile, including membrane permeability and metabolic stability.

Caption: 2D Chemical Structure of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-documented, typically involving the acid-catalyzed cyclodehydration of a carboxylic acid with thiosemicarbazide.[8] This approach is favored for its reliability and access to readily available starting materials.

Retrosynthetic Rationale

The most logical disconnection for the target molecule breaks the heterocyclic ring into two primary synthons: thiosemicarbazide and 3-ethoxypropanoic acid . The latter serves as the precursor for the 5-(2-ethoxyethyl) side chain. The reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic thiadiazole ring.

Proposed Synthetic Workflow

The cyclization is efficiently promoted by a strong dehydrating agent. While several reagents like polyphosphoric acid or sulfuric acid can be used, phosphorus oxychloride (POCl₃) is particularly effective for this transformation.[8][9][10]

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Objective: To synthesize this compound.

-

Reagents: 3-Ethoxypropanoic acid (1.0 eq), Thiosemicarbazide (1.0 eq), Phosphorus oxychloride (POCl₃, ~3.0 eq), Water, Ammonium Hydroxide, Ethanol.

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a slurry of 3-ethoxypropanoic acid (1.0 eq) and thiosemicarbazide (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (~3.0 eq) dropwise to the slurry with vigorous stirring. The addition is exothermic and must be controlled.

-

Scientist's Note: POCl₃ acts as both the solvent and the dehydrating agent in this one-pot procedure, driving the reaction towards the cyclized product.[11]

-

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (typically 80-90 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the excess POCl₃.

-

Neutralization: Place the beaker in an ice bath and neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Characterization: Dry the purified product under vacuum and confirm its identity and purity using the methods described in Section 4.0.

-

Physicochemical and Spectroscopic Characterization

Rigorous characterization is a self-validating step that ensures the synthesized compound is both the correct structure and of sufficient purity for subsequent research. The expected appearance is a white to light beige solid.[12]

Predicted Spectroscopic Data

The following table summarizes the expected signals from standard spectroscopic analyses, which are essential for structural confirmation.[6][13]

| Technique | Expected Observations |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch, amine), ~2980-2850 (C-H stretch, alkyl), ~1620 (C=N stretch, thiadiazole), ~1120 (C-O-C stretch, ether), ~680 (C-S stretch) |

| ¹H NMR (DMSO-d₆, ppm) | ~7.1 (s, 2H, -NH₂), 3.6 (t, 2H, -CH₂-O-), 3.4 (q, 2H, -O-CH₂-CH₃), 3.0 (t, 2H, ring-CH₂-), 1.1 (t, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆, ppm) | ~168 (C2-NH₂), ~155 (C5-R), ~68 (CH₂-O), ~65 (O-CH₂), ~30 (ring-CH₂), ~15 (-CH₃) |

| LC-MS (ESI+) | Predicted [M+H]⁺ = 174.06 |

-

Expert Rationale for NMR Predictions:

-

The amine protons (-NH₂) are expected to appear as a broad singlet around 7.0 ppm, a characteristic chemical shift for such groups on a heteroaromatic ring.[11]

-

In the ethoxyethyl chain, the protons are distinct. The methylene group adjacent to the thiadiazole ring (ring-CH₂-) will be a triplet, coupled to the adjacent methylene. The two methylene groups of the ethoxy part (-CH₂-O-CH₂-) will appear as a triplet and a quartet, respectively. The terminal methyl group will be an upfield triplet.

-

For ¹³C NMR, the two carbons of the thiadiazole ring are the most downfield due to the electronegativity of the surrounding N and S atoms.[13] The aliphatic carbons of the side chain will appear in the upfield region.

-

Potential Applications in Drug Discovery

While this compound is primarily a building block, its core structure is of immense interest to medicinal chemists.

-

Scaffold for Library Synthesis: The 2-amino group provides a convenient point for diversification. Coupling with a library of carboxylic acids or sulfonyl chlorides can generate large numbers of novel derivatives for high-throughput screening.

-

Anticancer Research: Many 1,3,4-thiadiazole derivatives have shown potent anticancer activity.[4] Some have been identified as inhibitors of crucial enzymes like inosine monophosphate dehydrogenase (IMPDH), which is vital for cancer cell proliferation.[8]

-

Antimicrobial Agents: The thiadiazole nucleus is a component of several known antimicrobial drugs.[5][10] Derivatives are frequently screened for activity against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains.[10][14]

-

DNA Intercalation: The planar aromatic system of the thiadiazole ring allows some derivatives to act as DNA binders or cleavage agents, representing another avenue for therapeutic intervention.[6][13]

Conclusion

This compound represents a molecule of significant synthetic utility and potential biological relevance. Its structure combines the privileged 1,3,4-thiadiazole scaffold with functional groups amenable to further chemical modification. The synthetic route via cyclodehydration of 3-ethoxypropanoic acid and thiosemicarbazide is a robust and scalable method for its production. With a solid foundation in synthetic chemistry and a clear protocol for characterization, this compound serves as an excellent starting point for the development of new chemical entities targeting a range of diseases, from infectious agents to cancer.

References

- 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative | SAR Publication. (2023, December 6). SAR Publication. Retrieved January 21, 2026, from [Link]

- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | C15H19N3O4S | CID 665842 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- 5-(2-Butoxyethyl)-1,3,4-thiadiazol-2-amine - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]-1_3_4-thiadiazol-2-amine)

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. (2021, August 25). MDPI. Retrieved January 21, 2026, from [Link]

- Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity - ResearchGate. (2024, October 19). ResearchGate. Retrieved January 21, 2026, from [Link]

- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative - ResearchGate. (2023, December 13). ResearchGate. Retrieved January 21, 2026, from [Link]

- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of - Growing Science. (2019, April 21). Growing Science. Retrieved January 21, 2026, from [Link]

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents. (n.d.). Google Patents.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (2023, December 14). MDPI. Retrieved January 21, 2026, from [Link]

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. (2022, October 17). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-5-ethyl-1,3,4-thiadiazole 97 14068-53-2 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. echemi.com [echemi.com]

- 13. growingscience.com [growingscience.com]

- 14. researchgate.net [researchgate.net]

Foreword: Navigating the Frontier of 1,3,4-Thiadiazole Chemistry

An In-Depth Technical Guide to 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine (CAS 73553-80-7) for Researchers and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide focuses on a specific, yet less-documented derivative, this compound. While direct, extensive literature on this particular compound is sparse, its structural congeners have shown significant promise as antimicrobial, anticancer, and antioxidant agents.[1][3][4] This document, therefore, serves as both a technical guide and a forward-looking whitepaper. By leveraging established principles of 1,3,4-thiadiazole chemistry and drawing parallels from closely related analogues, we aim to provide a robust framework for researchers to synthesize, characterize, and evaluate the potential of this intriguing molecule.

Molecular Profile and Physicochemical Properties

This compound belongs to the class of aromatic amines and thiadiazoles.[5] The core structure features a five-membered 1,3,4-thiadiazole ring, substituted with an amino group at position 2 and an ethoxyethyl group at position 5. The presence of the amino group and the heteroatoms in the thiadiazole ring are expected to be key determinants of its biological activity and physicochemical properties.

| Property | Predicted Value | Source |

| Molecular Formula | C6H11N3OS | PubChem Analogy |

| Molecular Weight | 173.24 g/mol | PubChem Analogy |

| XLogP3-AA | 0.8 | PubChem Analogy |

| Hydrogen Bond Donor Count | 1 | PubChem Analogy |

| Hydrogen Bond Acceptor Count | 4 | PubChem Analogy |

| Rotatable Bond Count | 3 | PubChem Analogy |

Note: The properties in the table are estimated based on the publicly available data for structurally similar compounds on PubChem, such as 5-(2-butoxyethyl)-1,3,4-thiadiazol-2-amine, due to the limited direct data for the title compound.[6]

Synthesis of this compound: A Proposed Pathway

The synthesis of 2-amino-1,3,4-thiadiazole derivatives is a well-established area of organic chemistry. A common and effective method involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[7][8][9] We propose a one-pot synthesis for this compound using 3-ethoxypropanoic acid and thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus oxychloride (POCl3).[7][9]

Proposed Synthetic Scheme

Sources

- 1. dovepress.com [dovepress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 5. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(2-Butoxyethyl)-1,3,4-thiadiazol-2-amine | C8H15N3OS | CID 17603839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

Probing the Enigmatic Mechanism of Action: A Technical Guide to 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide delves into the mechanistic landscape of a specific derivative, 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine. While direct studies on this molecule are nascent, this document synthesizes the wealth of knowledge surrounding the 1,3,4-thiadiazole class to postulate and explore its potential mechanisms of action. By examining established activities of structurally related compounds, we can construct a logical framework for future investigation, encompassing potential as a carbonic anhydrase inhibitor, an anticancer agent, an anticonvulsant, and an antimicrobial compound. This guide provides not only a theoretical foundation but also actionable experimental protocols to elucidate the precise biological role of this promising molecule.

Introduction: The Prominence of the 1,3,4-Thiadiazole Core

The five-membered 1,3,4-thiadiazole ring is a privileged pharmacophore, a structural motif consistently found in molecules with significant biological activity. Its aromatic character imparts in vivo stability, while the arrangement of heteroatoms allows for diverse intermolecular interactions, making it a versatile scaffold for drug design.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] The compound this compound, with its unique ethoxyethyl substitution, presents an intriguing subject for mechanistic exploration. This guide will dissect the potential pathways through which this molecule may exert its biological effects, drawing upon the established pharmacology of its chemical relatives.

Postulated Mechanism of Action I: Carbonic Anhydrase Inhibition

A significant body of research has established 2-substituted-1,3,4-thiadiazole-5-sulfonamides and related structures as potent inhibitors of carbonic anhydrases (CAs).[4][5][6] These ubiquitous zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in physiological processes such as pH regulation and fluid balance.[7]

The Scientific Rationale

The structural similarity of the 2-amino-1,3,4-thiadiazole core to the sulfonamide group, a key feature of many CA inhibitors like acetazolamide, suggests a high probability of interaction with the CA active site.[5][7] The nitrogen atoms of the thiadiazole ring and the exocyclic amino group can coordinate with the zinc ion in the enzyme's active site, while the overall molecule can form hydrogen bonds with surrounding amino acid residues, leading to potent inhibition.

Experimental Validation: In Vitro Carbonic Anhydrase Inhibition Assay

To investigate this potential mechanism, a well-established in vitro assay measuring the esterase activity of carbonic anhydrase can be employed.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of purified human carbonic anhydrase (hCA) isoform (e.g., hCA I or hCA II) in Tris-HCl buffer (pH 7.4).

-

Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.

-

-

Assay Procedure:

-

In a 96-well plate, add increasing concentrations of the test compound to the wells.

-

Add the hCA solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the NPA solution to each well.

-

Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the logarithm of the inhibitor concentration.

-

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) |

| Acetazolamide (Standard) | 250 | 12 |

| This compound | To be determined | To be determined |

Postulated Mechanism of Action II: Anticancer Activity

The 1,3,4-thiadiazole nucleus is a common feature in a multitude of compounds exhibiting potent anticancer activity.[8][9][10] The mechanisms underlying this cytotoxicity are diverse and often multifactorial.

The Scientific Rationale

-

DNA Replication Interference: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry can lead to the disruption of DNA replication and repair processes in rapidly dividing cancer cells.[8][9]

-

Kinase Inhibition: Several 1,3,4-thiadiazole derivatives have been shown to inhibit protein kinases, such as Abl, EGFR, and HER-2, which are often dysregulated in cancer.[8][9]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by activating caspases, key enzymes in the apoptotic cascade.[8]

Experimental Validation: Cell Viability and Apoptosis Assays

A primary assessment of anticancer potential involves evaluating the compound's effect on cancer cell viability and its ability to induce apoptosis.

Protocol: MTT Cell Viability Assay

-

Cell Culture:

-

Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.

-

-

Compound Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

-

Protocol: Caspase-3/7 Activity Assay

-

Cell Treatment:

-

Treat cancer cells with the test compound at its IC50 concentration for a specified time.

-

-

Assay Procedure:

-

Lyse the cells and incubate the lysate with a luminogenic substrate for caspase-3 and -7.

-

Measure the luminescence, which is proportional to the amount of caspase activity.

-

Diagram 1: Postulated Anticancer Signaling Pathway

Caption: Potential anticancer mechanisms of action.

Postulated Mechanism of Action III: Anticonvulsant Activity

Certain 1,3,4-thiadiazole derivatives have shown promise as anticonvulsant agents.[11] The primary mechanism implicated is the modulation of the GABAergic system.

The Scientific Rationale

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Enhancing GABAergic transmission can reduce neuronal excitability and suppress seizures. Some 1,3,4-thiadiazoles are thought to act on the GABAA receptor, promoting the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, thus preventing excessive firing.[11]

Experimental Validation: In Vivo Anticonvulsant Models

The anticonvulsant potential of a compound is typically evaluated using well-established in vivo models in rodents.

Protocol: Maximal Electroshock (MES) Seizure Test

-

Animal Model: Use adult mice or rats.

-

Compound Administration: Administer this compound intraperitoneally or orally at various doses.

-

MES Induction: After a set period, induce seizures by applying a brief electrical stimulus through corneal or ear electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Postulated Mechanism of Action IV: Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a key component of numerous compounds with demonstrated antibacterial and antifungal activities.[3][12][13]

The Scientific Rationale

The antimicrobial action of 1,3,4-thiadiazoles is likely due to their ability to interfere with essential microbial processes. The heterocyclic ring can interact with microbial enzymes and proteins, disrupting cellular functions. The lipophilicity of the molecule, which can be influenced by substituents like the ethoxyethyl group, is crucial for its ability to penetrate microbial cell walls and membranes.[3][11]

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of a compound is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) or fungus (e.g., Candida albicans).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram 2: Experimental Workflow for Mechanistic Elucidation

Caption: A streamlined workflow for investigating the compound's bioactivity.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the extensive research on the 1,3,4-thiadiazole class of compounds provides a strong foundation for targeted investigation. The potential for this molecule to act as a carbonic anhydrase inhibitor, an anticancer agent, an anticonvulsant, or an antimicrobial agent is significant. The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically explore these possibilities. Further studies, including in-depth structure-activity relationship (SAR) analyses and target identification using proteomic approaches, will be crucial in fully uncovering the therapeutic potential of this promising compound.

References

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers. (2022-01-20). [Link]

-

2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed. (1986-12). [Link]

-

New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. (2024-03-27). [Link]

-

Evaluation of 1,3,4-Thiadiazole Carbonic Anhydrase Inhibitors for Gut Decolonization of Vancomycin-Resistant Enterococci | ACS Medicinal Chemistry Letters. (2023-03-21). [Link]

-

1,3,4-Thiadiazole- and Thiadiazolinesulfonamides as Carbonic Anhydrase Inhibitors. Synthesis and Structural Studies | Journal of the American Chemical Society. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025-04-16). [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (2023-12-14). [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022-03-14). [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - Dove Medical Press. (2018-05-31). [Link]

-

Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole - Chemical Methodologies. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH. [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemmethod.com [chemmethod.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 12. dovepress.com [dovepress.com]

- 13. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

In the landscape of contemporary drug discovery, the adage "the molecule is the medicine" has evolved. A more accurate statement is "the developable molecule is the medicine." A compound's intrinsic biological activity is but one facet of its potential as a therapeutic agent. Its success is equally, if not more so, dependent on its physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety.

The 1,3,4-thiadiazole ring is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have led to its incorporation into a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[2][3][4] The subject of this guide, this compound, is a representative of this important chemical class. Understanding its core physicochemical nature is not an academic exercise; it is a critical step in assessing its viability as a drug candidate.

This guide eschews a simple recitation of data. Instead, it serves as a strategic manual for the research scientist. We will delve into the fundamental principles behind key physicochemical measurements, provide robust, field-tested experimental protocols, and explain the causal logic behind each procedural step. Our objective is to equip you not just with data, but with the expertise to generate, interpret, and strategically apply this knowledge in a drug development program.

Compound Profile: this compound

Before embarking on experimental characterization, a foundational understanding of the molecule's basic structural and predicted properties is essential. This allows for logical experimental design and provides a theoretical baseline against which empirical data can be compared.

-

Chemical Structure:

// \ C S / CH2-CH2-O-CH2-CH3

-

Molecular Formula: C₆H₁₁N₃OS

-

Synonyms: 2-Amino-5-(2-ethoxyethyl)-1,3,4-thiadiazole

While specific experimental data for this exact molecule is not widely published, we can aggregate computed properties from various chemical databases and prediction software. These values serve as initial estimates to guide experimental work.

| Property | Predicted/Calculated Value | Significance in Drug Development |

| Molecular Weight | 173.24 g/mol | Influences diffusion and permeability; falls well within Lipinski's Rule of Five (<500 Da). |

| XLogP3 (Lipophilicity) | 0.8 - 1.4 | Indicates a relatively balanced hydrophilic-lipophilic character, suggesting potential for good permeability and acceptable solubility.[5] |

| Topological Polar Surface Area (TPSA) | 89.3 Ų | Predicts membrane permeability and transport characteristics. A value <140 Ų is generally associated with good oral bioavailability.[5] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Influences solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 4 (3x N atoms, 1x O atom) | Influences solubility and target binding interactions. |

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs. Insufficient solubility is a primary cause of poor absorption and erratic bioavailability, leading to unpredictable clinical outcomes.[6] It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period when added from a high-concentration DMSO stock. This high-throughput screening method is prone to supersaturation and can overestimate true solubility but is invaluable for early-stage discovery to quickly rank compounds.[7][8][9]

-

Thermodynamic Solubility: Represents the true equilibrium between the dissolved and solid (crystalline) states of a compound.[10] It is a lower-throughput, more resource-intensive measurement but provides the definitive "gold standard" value necessary for formulation and preclinical development.[6][10]

General Workflow for Solubility Determination

The process for determining both kinetic and thermodynamic solubility follows a similar overarching path, differing primarily in the starting material, incubation time, and the rigor of achieving equilibrium.

Caption: High-level workflow for solubility determination.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the definitive shake-flask method for determining thermodynamic solubility, a crucial measurement for lead optimization.[8][10]

Objective: To determine the saturation solubility of this compound at equilibrium.

Materials:

-

Test Compound (crystalline solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HPLC-grade Acetonitrile and Water

-

Calibrated Analytical Balance

-

Glass vials (e.g., 1.5 mL)

-

Thermomixer or orbital shaker

-

Centrifuge or solubility filter plates (e.g., Millipore MultiScreen)

-

HPLC-UV system

Methodology:

-

Compound Preparation: Accurately weigh approximately 1 mg of the solid test compound into a glass vial.[10] This ensures an excess of solid material is present to achieve saturation.

-

Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them in a thermomixer or shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous agitation (e.g., 700 rpm) for at least 24 hours.[10]

-

Scientist's Note: A 24-hour incubation is critical to ensure the system reaches true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility, especially for compounds with slow dissolution kinetics.[8]

-

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Filtration: Use a solubility filter plate to filter the solution, which is often more efficient for higher throughput.[8]

-

-

Quantification: Carefully aspirate the supernatant (the saturated solution). Prepare a dilution series of this supernatant with a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Analysis: Analyze the diluted samples and a set of known concentration standards using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to the standard curve.

-

Calculation: The final solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be run in at least duplicate.

Lipophilicity: Balancing Permeability and "Drug-likeness"

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[11] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12]

-

LogP: The partition coefficient for the neutral form of the molecule.

-

LogD: The distribution coefficient at a specific pH (e.g., physiological pH 7.4), which accounts for both the neutral and ionized forms of the molecule. For a basic compound like an amine, LogD at pH 7.4 will be lower than its LogP.

An optimal LogP/D value is a delicate balance. Too low (hydrophilic), and the compound may not cross cell membranes; too high (lipophilic), and it may suffer from poor solubility, high metabolic clearance, or off-target toxicity.[13]

Conceptual Framework for Partitioning

The LogP value is a direct measure of how a compound distributes itself between two immiscible phases, representing the aqueous environment of the body and the lipid environment of cell membranes.

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and widely used method for determining pKa values. [14] Objective: To determine the pKa of the ionizable groups of this compound.

Materials:

-

Test Compound

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water, purged with nitrogen

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of the test compound in deionized water to a known concentration (e.g., 1 mM). [15]A small amount of co-solvent may be needed if solubility is low. Add KCl to maintain a constant ionic strength (e.g., 0.15 M). [15]2. Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds. [15]3. Titration Setup: Place the solution in a jacketed vessel on a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titration (for a basic group):

-

Begin by titrating the solution with the standardized 0.1 M HCl.

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). This creates the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume needed to reach the equivalence point). [16][15]

-

Conclusion: Synthesizing Data for Strategic Advancement

The physicochemical characterization of this compound is a foundational pillar of its drug discovery journey. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, decision-enabling data. By understanding the "why" behind each experimental choice—the necessity of a 24-hour incubation for true equilibrium solubility, the pre-saturation of solvents in LogP determination, and the removal of CO₂ in pKa titrations—researchers can ensure the integrity and reliability of their results. This rigorous, mechanistically-grounded approach transforms raw data into strategic insight, paving the way for the rational design and development of the next generation of 1,3,4-thiadiazole-based therapeutics.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

ResearchGate. FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their common pharmacophoric features. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

PubMed. 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

PMC. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available from: [Link]

-

ResearchGate. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

PMC. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. Available from: [Link]

-

PCBIS. Thermodynamic solubility. Available from: [Link]

-

ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

ResearchGate. (2025). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Available from: [Link]

-

PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

-

PubChem. 5-(2-Butoxyethyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-(2-Butoxyethyl)-1,3,4-thiadiazol-2-amine | C8H15N3OS | CID 17603839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. acdlabs.com [acdlabs.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its inherent properties, such as high aromaticity, metabolic stability, and the ability to participate in hydrogen bonding, make it an attractive scaffold for the design of novel therapeutic agents.[3] The mesoionic nature of the 1,3,4-thiadiazole ring is thought to enhance the ability of these compounds to cross cellular membranes and interact with biological targets. The 2-amino-1,3,4-thiadiazole moiety, in particular, has been identified as a "privileged" structure, frequently appearing in compounds with antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]

This guide focuses on a specific subset of this important class of compounds: 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine and its derivatives and analogs. The inclusion of the 2-ethoxyethyl group at the 5-position introduces a flexible, polar, and lipophilic side chain that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This ether linkage may enhance solubility, provide additional hydrogen bond accepting capabilities, and allow for specific interactions within biological targets.

This document will provide a comprehensive overview of the synthesis, chemical properties, and biological potential of this scaffold. We will delve into the known activities of analogous compounds to build a strong case for the therapeutic potential of the 5-(2-ethoxyethyl) derivatives and provide detailed experimental protocols to facilitate further research and development in this promising area.

Synthesis of the this compound Core

The most common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[7][8][9] This reaction is typically acid-catalyzed, with various dehydrating agents employed to drive the reaction to completion. For the synthesis of the target compound, this compound, the key starting materials are thiosemicarbazide and 3-ethoxypropanoic acid.

The reaction proceeds via an initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.[8]

Below is a generalized workflow for the synthesis:

Caption: General synthetic workflow for this compound.

Derivatization Strategies

The 2-amino group of the this compound core serves as a versatile handle for further chemical modifications. This primary amine can undergo a variety of reactions to generate a library of derivatives with potentially enhanced or modulated biological activities. Key derivatization strategies include:

-

Schiff Base Formation: Reaction with various aromatic or heterocyclic aldehydes to form imines. Schiff bases of 1,3,4-thiadiazoles are known to possess significant antimicrobial and anticancer activities.

-

Acylation/Sulfonylation: Treatment with acyl chlorides, sulfonyl chlorides, or anhydrides to yield the corresponding amides and sulfonamides. These modifications can alter the electronic properties and lipophilicity of the molecule.

-

Mannich Reactions: Condensation with formaldehyde and a primary or secondary amine to afford Mannich bases, which have shown a broad spectrum of biological effects.

-

Diazotization and Coupling: The amino group can be diazotized and coupled with electron-rich aromatic compounds to produce azo dyes, a class of compounds with interesting biological and material properties.

Biological Activities and Therapeutic Potential: Insights from Analogs

While specific biological data for this compound is not extensively reported in the literature, a vast body of research on its analogs provides compelling evidence for its therapeutic potential. The 1,3,4-thiadiazole scaffold is a cornerstone in the development of various therapeutic agents.

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][2][10][11] The proposed mechanisms of action are diverse and include:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases, kinases, and histone deacetylases (HDACs).

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

DNA Intercalation and Cleavage: Certain analogs have been shown to bind to DNA and induce cleavage, thereby inhibiting DNA replication and transcription.[12]

-

Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives trigger programmed cell death through various signaling pathways.

The following table summarizes the anticancer activity of some representative 5-substituted-2-amino-1,3,4-thiadiazole analogs:

| 5-Substituent | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Thiophen-2-yl | HepG-2 (Liver) | 4.37 µM | [10] |

| Thiophen-2-yl | A-549 (Lung) | 8.03 µM | [10] |

| 4-Hydroxyphenyl | SK-MEL-2 (Melanoma) | 4.27 µg/mL | [2] |

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[4][13] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The presence of the thioether and amino groups in the 1,3,4-thiadiazole ring is believed to be crucial for their interaction with microbial targets. The lipophilicity and electronic nature of the substituent at the 5-position can significantly modulate the antimicrobial potency.

Structure-Activity Relationship (SAR) Considerations

The biological activity of 2-amino-1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents at the 5-position and on the 2-amino group.[2]

-

The 5-Position: The size, lipophilicity, and electronic properties of the substituent at this position play a critical role in target binding and pharmacokinetic properties. The introduction of aromatic or heteroaromatic rings often enhances anticancer and antimicrobial activities. The 2-ethoxyethyl group in our core molecule of interest offers a unique combination of flexibility, polarity, and moderate lipophilicity, which could lead to favorable interactions with specific biological targets. Its ether oxygen can act as a hydrogen bond acceptor, potentially increasing binding affinity.

-

The 2-Amino Group: Derivatization of the 2-amino group can have a profound impact on biological activity. For instance, the formation of Schiff bases or amides can either enhance or diminish the activity depending on the specific substituent introduced. These modifications can alter the overall shape, electronic distribution, and hydrogen bonding capacity of the molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[7][8]

Materials:

-

Thiosemicarbazide

-

3-Ethoxypropanoic acid

-

Polyphosphoric acid (PPA)

-

Deionized water

-

Ammonium hydroxide (concentrated)

-

Ethanol

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (e.g., 50 g).

-

Heat the PPA to 60-70 °C with stirring until it becomes a mobile liquid.

-

To the stirred PPA, add thiosemicarbazide (1 molar equivalent) in portions, ensuring the temperature does not exceed 80 °C.

-

Once the thiosemicarbazide has dissolved, slowly add 3-ethoxypropanoic acid (1 molar equivalent).

-

After the addition is complete, raise the temperature of the reaction mixture to 100-110 °C and maintain it for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the viscous reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.

-

Dry the purified product under vacuum. Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of the synthesized compounds against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, or A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in the complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The wealth of data on the biological activities of its analogs strongly suggests that this core structure is likely to exhibit interesting pharmacological properties. Future research should focus on the synthesis of a diverse library of derivatives by modifying the 2-amino group and exploring bioisosteric replacements for the 2-ethoxyethyl side chain.

Systematic evaluation of these new compounds in a battery of biological assays, including anticancer, antibacterial, and antifungal screens, will be crucial to unlocking the full therapeutic potential of this chemical class. Furthermore, detailed mechanistic studies and in vivo evaluations of the most promising candidates will be necessary to translate these initial findings into clinically relevant drug candidates.

This guide provides a solid foundation for researchers to embark on the exploration of this compound derivatives and analogs. The synthetic protocols, biological context, and strategic considerations outlined herein are intended to accelerate the discovery and development of new and effective treatments for a range of diseases.

References

-

Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1683–1694. [Link]

-

Rabie, A. M., & El-Metwaly, N. M. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Research on Chemical Intermediates, 44(10), 6061–6083. [Link]

-

Kostenko, T. S., Tikhonov, A. A., Sanina, N. A., & Aldoshin, S. M. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]

-

Patel, N. B., & Shaikh, F. M. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(4), 485-491. [Link]

-

Karaman, M., Sancak, K., & Taslimi, P. (2012). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2479. [Link]

-

Saeed, B. M. S., Al-jadaan, S. A. N., & Abbas, B. A. (2019). Pharmacological and Biological Evaluation of 5,5’[(1,4-Phenelene) bis (1,3,4-thiadiazol-2-amine)]. Journal of Physics: Conference Series, 1279, 012038. [Link]

-

Kaur, R., & Sharma, P. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1528. [Link]

-

Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1683–1694. [Link]

- Mobil Oil Corp. (1978). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

-

Kumar, S., & Narasimhan, B. (2018). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 993-1010. [Link]

-

Plech, T., Wujec, M., & Siwek, A. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(17), 3871. [Link]

- Olin Mathieson Chemical Corp. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.

- Mobil Oil Corp. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

-

Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(1), 108. [Link]

-

Li, Y., Geng, J., Liu, Y., & Wang, Q. (2018). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 15(12), 1276-1287. [Link]

-

Singh, P., & Verma, A. (2023). 1,3,4‐Thiadiazole Derivatives as VEGFR‐2 Inhibitors and Its Molecular Insight for Cancer Therapy. ChemistrySelect, 8(10), e202204646. [Link]

-

Gomaa, M. S., & Al-Dhfyan, A. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]

Sources

- 1. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 8. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 9. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 10. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Introduction: The 2-Amino-1,3,4-Thiadiazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2-Amino-1,3,4-Thiadiazole Compounds

The 2-amino-1,3,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This scaffold is considered a "privileged structure" because its unique physicochemical and pharmacokinetic properties allow it to bind to a wide range of biological targets with high affinity.[3][4] The thiadiazole ring is a bioisostere of pyrimidine and pyridazine, components found in crucial biological molecules, which allows it to mimic these structures and interact with their respective biological pathways.[3][5] Furthermore, the sulfur atom enhances lipophilicity, while the overall mesoionic character of the ring system facilitates passage across cellular membranes, contributing to good oral absorption and bioavailability.[1][4] These inherent properties have made 2-amino-1,3,4-thiadiazole and its derivatives a fertile ground for the discovery of novel therapeutic agents across numerous disease areas, including infectious diseases, oncology, inflammation, and neurology.[6][7]

Core Biological Activities and Mechanisms of Action

The derivatization of the 2-amino-1,3,4-thiadiazole core, particularly at the C5 position and the exocyclic amino group, has yielded compounds with a wide array of biological functions.

Anticancer Activity

Derivatives of 2-amino-1,3,4-thiadiazole exert potent anticancer effects through diverse mechanisms that target the fundamental processes of cancer cell proliferation, survival, and metastasis.[8][9] The antitumor potential of the core 2-amino-1,3,4-thiadiazole structure was identified decades ago and has since spurred the development of numerous derivatives with enhanced efficacy.[5][7]

Key Mechanisms:

-

Inhibition of Oncogenic Signaling Pathways: A primary mechanism involves the inhibition of key kinases that drive cancer progression. For instance, certain derivatives like 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) have been shown to inhibit the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway.[8][10] This inhibition blocks downstream signaling, leading to cell cycle arrest in the G0/G1 phase and a halt in proliferation.[10] Other kinases targeted by thiadiazole derivatives include Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-Terminal Kinase (JNK).[8]

-

Induction of Apoptosis: Many thiadiazole compounds trigger programmed cell death in cancer cells. This is often achieved by modulating key proteins in the apoptotic cascade.

-

Enzyme Inhibition: Other targeted enzymes include topoisomerase II, glutaminase, and histone deacetylase, all of which are critical for cancer cell survival and growth.[9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| FABT | A549 (lung carcinoma) | Proliferation | 13.7 | [11] |

| FABT | C6 (glioma) | Proliferation | 23.5 | [11] |

| Compound 2g | LoVo (colon cancer) | Anti-proliferative | 2.44 | [9][11] |

| Compound 2g | MCF-7 (breast cancer) | Anti-proliferative | 23.29 | [9][11] |

| Compound 2 | K562 (leukemia) | Abl protein kinase inhibition | 7.4 | [11] |

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents to combat the growing threat of drug resistance.[4][12] Derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and mycobacteria.

-

Antibacterial: Compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[12][13] The mechanism is often linked to the inhibition of essential metabolic pathways, analogous to sulfonamide drugs that inhibit folic acid synthesis.[14]

-

Antifungal: Significant activity has been observed against pathogenic fungi, including Candida albicans and Aspergillus species.[12] The introduction of metal ions through complexation with the thiadiazole ligand can further enhance this antifungal activity.[12]

-

Antitubercular: Several derivatives have shown promising inhibitory activity against Mycobacterium tuberculosis. For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibited 69% inhibition against the H37Rv strain at a low concentration, highlighting its potential as a lead structure for new anti-TB drugs.[5]

Antiviral Activity

The 2-amino-1,3,4-thiadiazole moiety is a valuable scaffold for developing novel antiviral agents, with documented activity against a range of viruses, including HIV-1, HIV-2, and Human Cytomegalovirus (HCMV).[3][15]

-

Anti-HIV Activity: Structure-activity relationship (SAR) studies have shown that the electronic properties of substituents greatly influence anti-HIV potency. The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on an N-aryl substituent can enhance antiviral activity.[3]

-

HCMV Polymerase Inhibition: A large-scale screening of 472 synthesized 2-amino-1,3,4-thiadiazole derivatives identified several compounds that completely inhibited the HCMV polymerase enzyme at a concentration of 25 μM, demonstrating a clear mechanism of action.[3]

Anti-inflammatory and Analgesic Activity

Derivatives of 1,3,4-thiadiazole, particularly those fused with other heterocyclic systems like imidazole, have been shown to possess significant anti-inflammatory and analgesic properties.[16][17]

-

Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of the inflammatory cascade. Molecular docking studies have shown that certain imidazo[2,1-b][4][8][15]thiadiazole derivatives exhibit a higher theoretical inhibition of COX-2 compared to the standard drug diclofenac.[16]

-

In Vivo Efficacy: In animal models, such as the carrageenan-induced rat paw edema test, specific derivatives have demonstrated superior anti-inflammatory activity to diclofenac without causing the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[16][17]

Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus is a key feature in a number of compounds evaluated for anticonvulsant properties.[18][19]

-

Pharmacological Profile: The compound 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole was found to have potent anticonvulsant properties in both mice and rats, with efficacy comparable to standard drugs like phenytoin and carbamazepine in maximal electroshock (MES) seizure models.[18][20]

-

Structure-Activity Relationship: SAR studies indicate that the potency is highly dependent on the substituents. While alkylation of the side-chain nitrogen maintained activity, aryl substitution or lengthening the carbon chain led to a decrease in potency.[20]

Carbonic Anhydrase Inhibition

Sulfonamide derivatives of 1,3,4-thiadiazole are potent inhibitors of carbonic anhydrase (CA), an enzyme crucial in various physiological processes.[21][22]

-

Therapeutic Application: This inhibitory activity is famously exploited in drugs like acetazolamide and methazolamide, which are used to treat glaucoma by reducing intraocular pressure.[5][23] They work by decreasing the secretion of aqueous humor in the eye.[21]

-

Potency: The inhibitory potencies (I50 values) of these compounds against carbonic anhydrase II can be in the nanomolar range, demonstrating high affinity for the target enzyme.[21]

Methodologies: Synthesis and Biological Evaluation

The successful development of 2-amino-1,3,4-thiadiazole derivatives relies on robust synthetic protocols and validated biological screening assays.

General Synthesis of 2-Amino-1,3,4-Thiadiazoles

A prevalent and efficient method for synthesizing the 2-amino-1,3,4-thiadiazole core is the oxidative cyclization of aldehyde- or ketone-derived thiosemicarbazones. This approach is versatile and accommodates a wide range of substituents.

Experimental Protocol: Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazole

Objective: To synthesize a 5-substituted-2-amino-1,3,4-thiadiazole via the oxidative cyclization of a thiosemicarbazone intermediate.

Step 1: Synthesis of Thiosemicarbazone Intermediate

-

Dissolve the desired aromatic aldehyde (10 mmol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Add thiosemicarbazide (10 mmol) to the solution.

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 4-6 hours while stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The thiosemicarbazone product will precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Step 2: Oxidative Cyclization to 2-Amino-1,3,4-Thiadiazole

-

Suspend the dried thiosemicarbazone (5 mmol) in 30 mL of distilled water.

-

In a separate beaker, dissolve hydrated iron (III) ammonium sulfate (ferric alum, FeNH₄(SO₄)₂·12H₂O) (10 mmol) in 20 mL of distilled water.

-

Add the ferric alum solution dropwise to the thiosemicarbazone suspension while stirring vigorously.

-

Heat the mixture to 80-90°C and maintain for 1-2 hours. Some protocols may utilize sonication as an alternative energy source to drive the reaction.[14][24] The causality for using an oxidizing agent like ferric alum is to facilitate the intramolecular cyclodehydration, which forms the stable thiadiazole ring.

-

Cool the mixture. A precipitate of the 2-amino-1,3,4-thiadiazole derivative will form.

-

Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Caption: General workflow for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.

Protocol for Biological Evaluation: Anticancer Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of a 2-amino-1,3,4-thiadiazole compound on a cancer cell line.

-

Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. This is a critical control.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-